4-Methoxy-1-indanone
Overview
Description
4-Methoxy-1-indanone, a benzo-fused ketone is a 1-indanone derivative. Its synthesis has been reported.
Scientific Research Applications
Energetic Characterization in Biomass Degradation : Indanone derivatives, including variants of 4-Methoxy-1-indanone, have been studied for their energetic properties, important in biomass degradation. They have been analyzed using calorimetric techniques and computational methodologies to determine enthalpies of combustion and sublimation (Silva, Lima, & da Silva, 2018).
Microbiological Transformations : Research on microbiological transformations of nonsteroidal structures, including methoxy-substituted indanone derivatives, has revealed their potential for novel chemical conversions and pharmaceutical applications (Wieglepp, Hoyer, & Kieslich, 1973).
Neurological Condition Treatment : Methoxy substituted 2-benzylidene-1-indanone derivatives have been explored for their potential in treating neurological conditions. They have shown affinity for A1 and A2A receptors, relevant in neuropharmacology (Janse van Rensburg, Legoabe, Terre’Blanche, & van der Walt, 2019).
Chemical Synthesis and Analysis : Various studies have focused on the synthesis and analysis of indanone derivatives, including this compound. These studies provide insights into the chemical properties and potential applications in synthetic chemistry (Ortiz-Marciales et al., 2000).
Pharmacological Studies : Indanone derivatives have been evaluated for their pharmacological properties, including as inhibitors of enzymes and potential treatment agents for diseases like Alzheimer's (Nan et al., 2016).
Safety and Hazards
4-Methoxy-1-indanone may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
4-methoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSYELHQDGJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404125 | |
Record name | 4-Methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13336-31-7 | |
Record name | 4-Methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methoxy-1-indanone in organic synthesis, and how does its formation relate to reaction conditions?
A: this compound is a valuable building block in organic synthesis, particularly for constructing complex cyclic structures. Notably, its synthesis serves as a prime example of how reaction conditions can dictate product formation. When 3-(4-Methoxyphenyl)propionic acid (1c) undergoes polyphosphoric acid (PPA) catalyzed cyclization, this compound (3c) is the major product, with yields ranging from 17-65% depending on the PPA/1c ratio []. This highlights the significant influence of reaction parameters on product selectivity during cyclization reactions.
Q2: How does the structure of the starting material influence the outcome of PPA-catalyzed cyclizations, particularly concerning the formation of this compound versus [3.3]metacyclophane-1,10-diones?
A: The structure of the starting 3-(methoxyphenyl)propionic acid significantly influences the product distribution in PPA-catalyzed reactions. For instance, while 3-(4-Methoxyphenyl)propionic acid (1c) primarily yields this compound (3c) [], its isomers, 3-(2-methoxyphenyl)propionic acid (1a) and 3-(2,4-dimethoxyphenyl)propionic acid (1b), predominantly form the dimeric [3.3]metacyclophane-1,10-diones (5a,b) []. This difference likely stems from the varying steric and electronic effects imparted by the methoxy substituents at different positions on the aromatic ring. The presence of the methoxy group at the para position in 1c appears to favor intramolecular cyclization, leading to this compound (3c), while the ortho and ortho/para substitutions in 1a and 1b, respectively, promote intermolecular reactions resulting in dimer formation.
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